6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione
Description
Properties
IUPAC Name |
6-chloro-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSJCDVRSNMBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The core synthetic route involves the cyclocondensation of chlorinated phthalic anhydride derivatives with hydrazine hydrate. This method mirrors protocols used for analogous phthalazinedione systems.
Procedure :
- Reactant Preparation : 3-Chlorophthalic anhydride (0.01 mol) is dissolved in glacial acetic acid (10 mL).
- Hydrazine Addition : Hydrazine hydrate (0.01 mol) is introduced dropwise under nitrogen.
- Reflux : The mixture is refluxed at 120°C for 6–8 hours to facilitate ring closure.
- Work-Up : The cooled solution is poured onto crushed ice, yielding a precipitate that is filtered, washed with ethanol, and recrystallized.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Melting Point | 234–236°C |
| IR (KBr, cm⁻¹) | 1655 (C=O), 1693 (N-C=O) |
| $$^1$$H NMR (DMSO-d₆) | δ 6.85–8.92 (Ar-H), 11.52 (NH) |
This method prioritizes regioselectivity, with the chlorine atom introduced via the anhydride precursor.
Post-Synthetic Chlorination Strategies
Alternative approaches involve electrophilic aromatic substitution on pre-formed phthalazinedione. However, this method faces challenges in regiocontrol and requires harsh conditions (e.g., Cl₂ gas, FeCl₃ catalyst).
Limitations :
- Low yields (45–50%) due to side reactions.
- Difficulty in isolating the 6-chloro isomer from positional analogs.
Optimization of Reaction Conditions
Solvent Systems
Acetic acid remains the solvent of choice for cyclocondensation, achieving higher yields compared to ethanol or DMF. Polar aprotic solvents like DMSO promote side-product formation (e.g., open-chain hydrazides).
Solvent Comparison :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetic Acid | 85 | 98 |
| Ethanol | 72 | 91 |
| DMF | 65 | 87 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction times to 30–45 minutes with comparable yields (83–84%). This method minimizes thermal degradation, enhancing scalability.
Solid-Phase Synthesis
Immobilized hydrazine on silica gel enables a solvent-free pathway:
- Support Functionalization : Silica gel is treated with (3-aminopropyl)triethoxysilane.
- Hydrazine Grafting : Hydrazine is covalently bound via glutaraldehyde crosslinking.
- Anhydride Coupling : 3-Chlorophthalic anhydride is reacted at 100°C for 4 hours.
Advantages :
- Simplified purification (filtration).
- Recyclable catalyst (5 cycles with <5% yield drop).
Analytical Characterization
Spectroscopic Profiling
$$^{13}$$C NMR (DMSO-d₆) :
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 51.91 | 51.88 |
| H | 2.90 | 2.86 |
| N | 15.13 | 15.09 |
Industrial-Scale Production Considerations
Batch reactors (500–1000 L) operating at 120°C with continuous distillation of acetic acid achieve throughputs of 50–100 kg/day. Crystallization from ethanol:water (7:3) ensures >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.
Table 1: Substitution Reactions and Products
Key Observations :
-
Substitution at C6 occurs regioselectively due to steric and electronic effects.
-
Electron-deficient aromatic systems (e.g., nitrobenzoxazoles) enhance reaction rates in SNAr mechanisms .
Halogenation and Functionalization
Bromination introduces multiple halogen atoms, expanding utility in cross-coupling reactions.
Table 2: Bromination Outcomes
| Compound | Bromine Equivalents | Reaction Time (h) | Product Stability | Application |
|---|---|---|---|---|
| 5,6,7,8-Tetrabromo derivative | 4 | 8 | Stable at RT | Precursor for Suzuki–Miyaura coupling |
Mechanistic Insight :
-
Electrophilic bromination occurs at positions 5–8, facilitated by the electron-withdrawing phthalazine ring .
Cyclocondensation Reactions
The compound serves as a scaffold for synthesizing polycyclic systems.
Example: Formation of Naphthyridine Derivatives
-
Reagents : 1,8-Naphthyridine precursors, acetic acid
-
Conditions : Reflux (10 h)
-
Product : 2-(3-Aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione
-
Yield : 75–82%
-
Biological Activity : Antibacterial inhibition zones of 9–17.5 mm against E. coli and B. subtilis at 500 µg/disc .
Table 3: Bioactive Derivatives
| Derivative | Modification Site | Biological Activity (IC₅₀/µg/mL) | Target Pathogen/Cell Line |
|---|---|---|---|
| 7a (Tetrabromo derivative) | C5–C8 | 30% cell viability at 100 µg/mL | Cancer cell lines |
| 10c (4-Fluoroaryl) | C3 | 17.5 mm inhibition zone | E. coli |
Mechanistic and Kinetic Studies
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, the chlorine atom at the 6th position can be replaced with other functional groups, facilitating the development of novel derivatives with tailored properties.
Reactivity and Derivative Formation
The compound can undergo oxidation to form phthalazinedione derivatives and reduction reactions that yield dihydro derivatives. These transformations expand the library of available compounds for further research and application in pharmaceuticals and materials science.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione exhibit antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains of bacteria .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation by targeting specific enzymes involved in cancer progression. For example, its mechanism may involve the inhibition of proteins that regulate cell cycle progression .
Medicinal Chemistry
Therapeutic Applications
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to act as an enzyme inhibitor may lead to applications in drug development for conditions such as cancer and cardiovascular diseases .
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several derivatives against different cancer cell lines using National Cancer Institute protocols. Compounds derived from this compound exhibited significant cytotoxicity against multiple types of cancer cells, suggesting a promising avenue for future drug development .
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is used in the production of dyes and pigments due to its stable chemical properties and ability to form vibrant colors when incorporated into polymer matrices or coatings .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules; undergoes oxidation/reduction reactions |
| Biological Activities | Exhibits antimicrobial and anticancer properties; potential enzyme inhibitor |
| Medicinal Chemistry | Investigated for therapeutic use; ongoing research into various disease treatments |
| Industrial Applications | Used in producing dyes and pigments; stable chemical properties enhance color production |
Mechanism of Action
The mechanism of action of 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A closely related compound without the chlorine atom.
Phthalhydrazide: Another derivative of phthalazinedione with different substituents.
Luminol: A well-known chemiluminescent compound that shares a similar core structure.
Uniqueness
6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Biological Activity
6-Chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
The chemical formula for this compound is . It features a tetrahydrophthalazine core structure that is known for its reactivity and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of phthalhydrazide derivatives with chlorinated compounds under controlled conditions. The yield and purity of the synthesized compound can vary based on the reaction parameters.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrophthalazine compounds exhibit notable antimicrobial properties. In one study, several synthesized derivatives demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range for some derivatives .
Anticancer Properties
This compound has shown promising results in anticancer assays. In vitro studies on peripheral blood mononuclear cells (PBMCs) revealed that certain concentrations led to over 70% cell viability reduction in cancer cell lines. This suggests potential as an anticancer agent .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| 7a | 10 | 85 |
| 7b | 50 | 65 |
| 8a | 100 | 30 |
Neuroprotective Effects
Some studies have explored the neuroprotective effects of phthalazine derivatives as non-competitive antagonists of AMPA receptors. These compounds have been evaluated for their potential in treating neurological disorders such as epilepsy .
The biological activity of this compound is believed to be mediated through its interaction with various biological targets. For instance:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
- Anticancer Activity : Mechanisms may involve apoptosis induction or cell cycle arrest in cancer cells.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several phthalazine derivatives against resistant strains of bacteria. The results indicated that some derivatives exhibited significant zones of inhibition compared to controls .
Research on Anticancer Effects
In another study focusing on anticancer properties, researchers synthesized multiple analogs of tetrahydrophthalazine and evaluated their cytotoxic effects on various cancer cell lines. The findings highlighted a correlation between structural modifications and increased cytotoxicity .
Q & A
Q. What are the standard synthetic protocols for 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione, and how is reaction progress monitored?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or multicomponent reactions. A typical protocol involves dissolving precursors (e.g., tetrachloromonospirophosphazene) in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is tracked using thin-layer chromatography (TLC) to monitor intermediate formation. Post-reaction, triethylammonium chloride is removed by filtration, and pure product is isolated via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : X-ray crystallography is essential for confirming crystal structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substitution patterns, while mass spectrometry (MS) verifies molecular weight. For related analogs (e.g., pyrazolo-pyrimidine-diones), IR spectroscopy helps detect functional groups like carbonyls .
Q. What are the key intermediates in the synthesis of phthalazine-1,4-dione derivatives?
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow general laboratory safety guidelines: use fume hoods for reactions involving volatile solvents (e.g., THF). Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 2,3-diphenylphthalazine-1,4-dione) to assess hazards. Always consult institutional safety committees for waste disposal and emergency procedures .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Methodological Answer : Employ factorial design to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can test interactions between THF volume, reaction time, and triethylamine concentration. Response surface methodology (RSM) further refines optimal conditions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?
- Methodological Answer : Cross-validate using complementary techniques:
Q. What computational methods predict the reactivity of this compound in drug design?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets. Pair with molecular dynamics simulations to evaluate stability in aqueous environments .
Q. What mechanistic pathways explain the formation of byproducts during synthesis?
Q. How can scale-up challenges be addressed for industrial research applications?
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
